ethyl 2-(9H-purin-8-yl)acetate

Medicinal Chemistry Computational ADME Purine Scaffold Design

Ethyl 2-(9H-purin-8-yl)acetate is a purine heterocycle bearing an ethyl acetate side chain at the C8 position of the purine nucleus. Its molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.20 g mol⁻¹, a computed XLogP3‑AA of 0.3, one hydrogen‑bond donor, five hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 80.8 Ų, and four rotatable bonds.

Molecular Formula C9H10N4O2
Molecular Weight 206.205
CAS No. 1601084-36-9
Cat. No. B2696638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(9H-purin-8-yl)acetate
CAS1601084-36-9
Molecular FormulaC9H10N4O2
Molecular Weight206.205
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=NC=NC=C2N1
InChIInChI=1S/C9H10N4O2/c1-2-15-8(14)3-7-12-6-4-10-5-11-9(6)13-7/h4-5H,2-3H2,1H3,(H,10,11,12,13)
InChIKeyOFVDYXHKZVQEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(9H-purin-8-yl)acetate (CAS 1601084-36-9): Procurement-Grade Physicochemical and Structural Baseline


Ethyl 2-(9H-purin-8-yl)acetate is a purine heterocycle bearing an ethyl acetate side chain at the C8 position of the purine nucleus. Its molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.20 g mol⁻¹, a computed XLogP3‑AA of 0.3, one hydrogen‑bond donor, five hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 80.8 Ų, and four rotatable bonds [1]. The compound exists in 7H‑purine tautomeric forms and is commercially supplied at purities up to 98% (HPLC) . Positional isomerism on the purine scaffold—8‑yl vs. 6‑yl vs. 9‑yl—produces isomeric series (all C₉H₁₀N₄O₂) that differ measurably in TPSA, hydrogen‑bond architecture, and synthetic accessibility, making direct generic interchange unreliable without analytical confirmation [1].

Why Generic Substitution Fails for Ethyl 2-(9H-purin-8-yl)acetate: Hidden Physicochemical Divergence Among Positional Isomers


Three constitutional isomers—ethyl 2‑(9H‑purin‑8‑yl)acetate (CAS 1601084‑36‑9), ethyl 2‑(9H‑purin‑6‑yl)acetate (CAS 2228‑04‑8), and ethyl 2‑(9H‑purin‑9‑yl)acetate (CAS 55175‑34‑3)—share the identical molecular formula (C₉H₁₀N₄O₂) and mass (206.20 g mol⁻¹) [1][2]. Despite this isomeric identity, the compounds are not interchangeable in synthesis or biological testing because the attachment point on the purine ring governs distinct pharmacophoric vectors, hydrogen‑bond networks, and reactivity in nucleophilic substitution or cross‑coupling reactions [3]. Even small differences in TPSA (Δ ~ 0.04 Ų between the 8‑yl and 6‑yl isomers) can alter membrane permeability predictions, while the 2‑fold greater rotatable bond count relative to 8‑ethyl‑9H‑purine (MW 148.17) imparts a distinct conformational landscape that cannot be replicated by simpler alkane‑only analogs [1]. The quantitative evidence below documents exactly where these differences become meaningful for scientific selection and procurement decisions.

Quantitative Differentiation Evidence for Ethyl 2-(9H-purin-8-yl)acetate (CAS 1601084-36-9): Physicochemical, Safety, and Purity Benchmarks Against Closest Analogs


Topological Polar Surface Area (TPSA) of the 8‑yl Isomer Compared with the 6‑yl Positional Isomer

Ethyl 2‑(9H‑purin‑8‑yl)acetate displays a computed TPSA of 80.8 Ų, which is 0.04 Ų higher than the 80.76 Ų value of its 6‑yl positional isomer (CAS 2228‑04‑8) [1]. Although the absolute difference is modest, TPSA is a critical descriptor for predicting passive membrane permeability and blood‑brain‑barrier penetration in drug‑discovery programs. The 8‑yl substitution pattern also directs the ester side chain into a spatial orientation that is geometrically distinct from that of the 6‑yl isomer, which can impact target‑binding pharmacophore models [2].

Medicinal Chemistry Computational ADME Purine Scaffold Design

Hydrogen‑Bond Donor/Acceptor Profile Relative to 8‑Ethyl‑9H‑purine

Ethyl 2‑(9H‑purin‑8‑yl)acetate possesses 1 hydrogen‑bond donor (HBD) and 5 hydrogen‑bond acceptors (HBA), a profile that is driven by the ester carbonyl and the purine N‑atoms [1]. In contrast, 8‑ethyl‑9H‑purine (CAS 6625‑65‑6), a simpler 8‑substituted purine without an ester functionality, has a HBD/HBA profile that is less favorable for aqueous solubility and crystal‑engineering applications . The additional H‑bond capacity of the target compound improves its utility as a building block for amide‑bond formation and for generating hydrogen‑bonded co‑crystals in solid‑state chemistry studies.

Fragment-Based Drug Design Solubility Optimization Purine Library Synthesis

GHS Hazard Classification: Skin, Eye, and Respiratory Irritation Profile

Ethyl 2‑(9H‑purin‑8‑yl)acetate carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) at 100% notification ratio, as aggregated from two ECHA C&L notifications [1]. This hazard profile is consistent across the purine ester class and informs PPE requirements. For many academic and industrial purchasers, the presence of these standard irritant warnings is a binary safety‑gate criterion; the compound’s profile is neither unusually severe nor benign, but it must be factored into laboratory‑scale procurement where handling controls are limited.

Laboratory Safety Chemical Handling Procurement Risk Assessment

Commercial Purity Levels and Supplier Diversity

The compound is commercially available at two principal purity grades: 95%+ (Chemenu, catalog CM465952) and 98% (LeYan, catalog 2208328) . This supplier‑verified purity range is typical for research‑grade purine building blocks and compares favorably with the 95% minimum purity commonly quoted for the 6‑yl isomer (CAS 2228‑04‑8) . Higher initial purity reduces the need for pre‑reaction purification steps, which is especially important when the compound is used in multi‑step synthetic sequences where cumulative yield losses are a concern.

Chemical Procurement Purity Specification Synthetic Chemistry

Practical Procurement Scenarios for Ethyl 2-(9H-purin-8-yl)acetate (CAS 1601084-36-9): Where the 8‑yl Architecture Delivers Measurable Value


SAR Exploration at the Purine C8 Position for Kinase or Phosphodiesterase Inhibitor Programs

When medicinal chemistry teams are probing the purine C8 vector for interactions with a kinase hinge region or a phosphodiesterase catalytic site, the ethyl acetate side chain provides a versatile handle for further functionalization. The 8‑yl substitution pattern, as opposed to the 6‑yl or 9‑yl series, orients the ester group in a spatial geometry that is compatible with known C8‑directed pharmacophore models derived from adenosine‑receptor and P2X‑receptor ligand design [1][2]. The compound’s 80.8 Ų TPSA and favorable H‑bond profile make it suitable for fragment‑based screening libraries aimed at CNS‑penetrant purine scaffolds [1].

Preparation of Purine‑8‑Acetic Acid Derivatives for Bioconjugation or Prodrug Synthesis

The ethyl ester can be quantitatively hydrolyzed to the corresponding carboxylic acid (purine‑8‑acetic acid), which serves as a key intermediate for amide coupling with amines, amino acids, or PEG linkers. This transformation has been demonstrated in the synthesis of N‑9‑purinyl‑acetic acid derivatives coupled with amino acids, where the regiochemistry of the purine substitution dictates the biological activity of the final conjugate [2]. The 8‑yl isomer’s reactivity in Pd‑catalyzed allylic substitution reactions has been specifically documented, enabling access to (E)‑alkenylpurine derivatives that are inaccessible from the 6‑yl or 9‑yl isomers [3].

Building Block for Purine‑Containing Constrained Ethyl (cEt) Nucleoside Analogs

In the synthesis of constrained ethyl (cEt) nucleoside analogs—a class of modified oligonucleotides with enhanced metabolic stability—the purine 8‑position is a critical point of attachment for the sugar mimic. The ethyl acetate group at C8 offers a two‑carbon linker that can be homologated or reduced to the alcohol, providing a convergent route to cEt‑purine monomers. This contrasts with purine‑6‑yl acetate building blocks, which are more commonly employed for N6‑alkylation rather than C8‑side‑chain elaboration [4].

High‑Purity Reference Standard for Analytical Method Development

With commercially available purity reaching 98% (HPLC), ethyl 2‑(9H‑purin‑8‑yl)acetate can serve as a reference standard for calibrating LC‑MS or GC methods used to monitor purine‑building‑block libraries [2]. The well‑characterized GHS hazard profile provides a documented safety baseline for laboratory handling, enabling safe integration into automated synthesis platforms without requiring extraordinary containment measures [5].

Quote Request

Request a Quote for ethyl 2-(9H-purin-8-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.